molecular formula C24H18ClFO5 B5361690 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate

2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate

Cat. No. B5361690
M. Wt: 440.8 g/mol
InChI Key: GKRICMIIILGUKA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate, also known as CFA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate inhibits PKC by binding to the regulatory domain of the enzyme, which prevents its activation by diacylglycerol (DAG) and Ca2+. PKC activation requires the binding of DAG and Ca2+ to the regulatory domain, which induces a conformational change in the enzyme and exposes its catalytic domain. This compound binding to the regulatory domain prevents this conformational change, thereby inhibiting PKC activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by inhibiting PKC activity. In diabetic rats, this compound has been shown to improve insulin sensitivity and glucose tolerance by inhibiting PKC activity in skeletal muscle. In cardiovascular diseases, this compound has been shown to reduce myocardial infarct size and improve cardiac function by inhibiting PKC activity.

Advantages and Limitations for Lab Experiments

2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a useful tool for studying the role of PKC in various biological processes. It is also stable and easy to handle, making it suitable for in vitro and in vivo studies. However, this compound has some limitations. It is a synthetic compound that may have off-target effects, and its use in vivo may be limited by its poor solubility and bioavailability.

Future Directions

There are several future directions for the use of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate in scientific research. One direction is to develop more potent and selective PKC inhibitors based on the structure of this compound. Another direction is to study the role of PKC in various diseases using this compound as a tool. For example, this compound could be used to study the role of PKC in neurodegenerative diseases such as Alzheimer's disease. Finally, this compound could be used to develop new therapeutic strategies for various diseases by targeting PKC.

Synthesis Methods

The synthesis of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate involves the reaction of 2-chlorocinnamaldehyde with 4-fluoro-3,4-dimethoxybenzoyl chloride in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate has been extensively used in scientific research as a PKC inhibitor. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been shown to inhibit the activity of PKC in vitro and in vivo, making it a useful tool for studying the role of PKC in various biological processes.

properties

IUPAC Name

[2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-fluorophenyl] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFO5/c1-29-22-11-8-16(13-23(22)30-2)24(28)31-21-12-9-17(26)14-18(21)20(27)10-7-15-5-3-4-6-19(15)25/h3-14H,1-2H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRICMIIILGUKA-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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